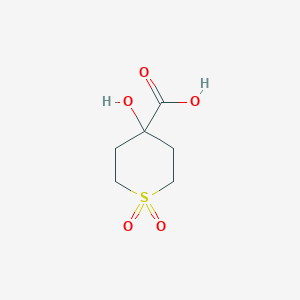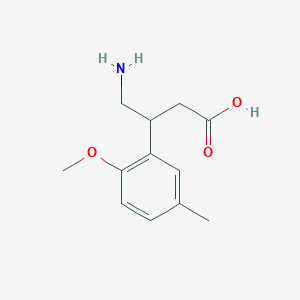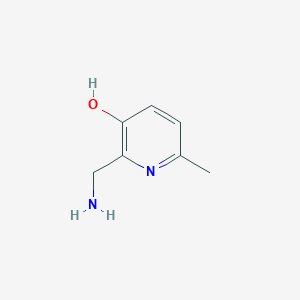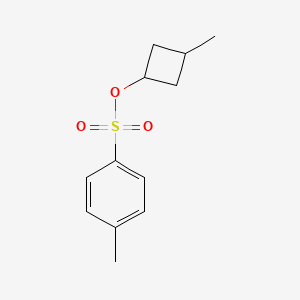
3-Methylcyclobutyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylcyclobutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 3-methylcyclobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylcyclobutanol+4-methylbenzenesulfonyl chloride→3-methylcyclobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methylcyclobutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: The cyclobutyl ring can undergo oxidation under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Hydrolysis: 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: Carboxylic acids or ketones derived from the cyclobutyl ring.
Scientific Research Applications
3-methylcyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclobutane derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under mild conditions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate in chemical reactions typically involves the nucleophilic attack on the sulfonate ester group, leading to the displacement of the sulfonate moiety. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methyl group on the cyclobutyl ring.
(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: Contains a fluorine atom on the cyclobutyl ring, which can significantly alter its reactivity and properties.
Properties
Molecular Formula |
C12H16O3S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
(3-methylcyclobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-9-3-5-12(6-4-9)16(13,14)15-11-7-10(2)8-11/h3-6,10-11H,7-8H2,1-2H3 |
InChI Key |
FMORSWRNBOHULX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


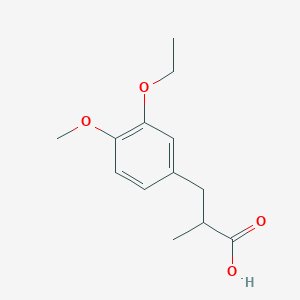
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
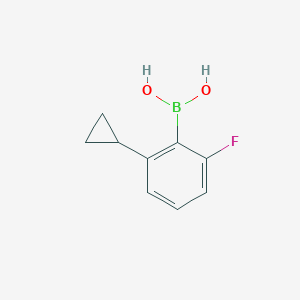
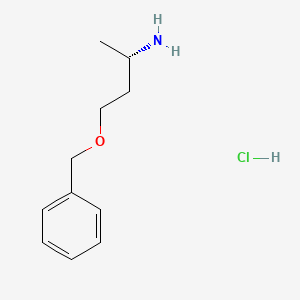
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
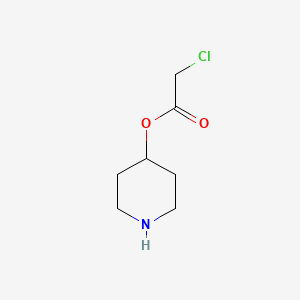
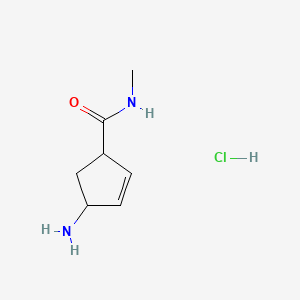
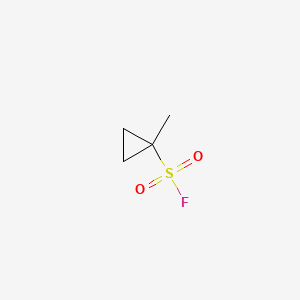
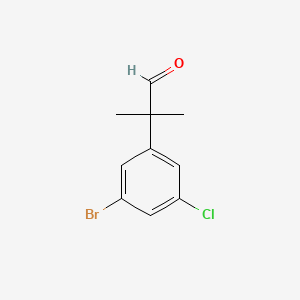
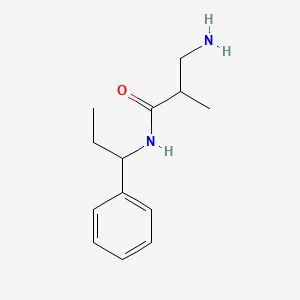
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
